N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea
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Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea is a synthetic compound with the molecular formula C22H23N3O2S and a molecular weight of 393.5 g/mol
Preparation Methods
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions. The purity of the synthesized compounds is confirmed through C, H, and N analysis, and the structure is analyzed using IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential anti-inflammatory and anticancer properties . The piperidine nucleus in the compound is known for its pharmacophoric features, making it useful in the development of drugs for various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, the compound is used in the synthesis of other organic compounds and as a building block in pharmaceutical research .
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which play a role in the inflammatory response . Molecular docking studies have shown that the compound binds to the active site of COX enzymes, thereby inhibiting their activity and reducing inflammation . Additionally, the compound may interact with other molecular targets involved in cancer cell proliferation and apoptosis .
Comparison with Similar Compounds
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea can be compared with other similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds share similar structural features and pharmacophoric properties, but differ in their specific substituents and functional groups. The unique combination of the piperidine and benzofuran moieties in this compound contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
637731-58-9 |
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Molecular Formula |
C22H23N3O2S |
Molecular Weight |
393.5g/mol |
IUPAC Name |
N-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H23N3O2S/c26-21(20-14-17-6-2-3-7-19(17)27-20)24-22(28)23-18-10-8-16(9-11-18)15-25-12-4-1-5-13-25/h2-3,6-11,14H,1,4-5,12-13,15H2,(H2,23,24,26,28) |
InChI Key |
RLTAZWZSHTZBND-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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